molecular formula C9H10N2O B13246733 3-(Aminomethyl)-1H-indol-7-ol

3-(Aminomethyl)-1H-indol-7-ol

Cat. No.: B13246733
M. Wt: 162.19 g/mol
InChI Key: RIXGENRSMOVQIN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-indol-7-ol: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a hydroxyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom. In this case, the reaction can be carried out using formaldehyde, an amine, and an indole derivative .

Another approach involves the reductive amination of 3-formylindole with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas . This method provides a straightforward and efficient way to introduce the aminomethyl group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include methanol, ethanol, and dichloromethane, while catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1H-indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 3-(Aminomethyl)-1H-indole-7-one (oxidation product), 3-(Aminomethyl)-1H-indol-7-amine (reduction product), and various substituted indole derivatives (substitution products).

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, enzymes, and ion channels. For example, it may interact with GABA receptors, leading to modulation of neurotransmitter release and neuronal excitability . Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(aminomethyl)-1H-indol-7-ol

InChI

InChI=1S/C9H10N2O/c10-4-6-5-11-9-7(6)2-1-3-8(9)12/h1-3,5,11-12H,4,10H2

InChI Key

RIXGENRSMOVQIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2CN

Origin of Product

United States

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